(3-Nitrophenyl)methyl 2-(furan-2-carbonylamino)acetate
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Overview
Description
(3-Nitrophenyl)methyl 2-(furan-2-carbonylamino)acetate is an organic compound that features both a nitrophenyl group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Nitrophenyl)methyl 2-(furan-2-carbonylamino)acetate typically involves the esterification of (3-nitrophenyl)methanol with 2-(furan-2-carbonylamino)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Nitrophenyl)methyl 2-(furan-2-carbonylamino)acetate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
(3-Nitrophenyl)methyl 2-(furan-2-carbonylamino)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (3-Nitrophenyl)methyl 2-(furan-2-carbonylamino)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in redox reactions, while the furan ring can engage in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
(3-Nitrophenyl)methyl 2-(furan-2-carboxylate): Similar structure but with a carboxylate group instead of a carbonylamino group.
(3-Nitrophenyl)methyl 2-(furan-2-yl)acetate: Similar structure but with a furan-2-yl group instead of a furan-2-carbonylamino group.
Uniqueness
(3-Nitrophenyl)methyl 2-(furan-2-carbonylamino)acetate is unique due to the presence of both a nitrophenyl group and a furan ring, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
(3-nitrophenyl)methyl 2-(furan-2-carbonylamino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6/c17-13(8-15-14(18)12-5-2-6-21-12)22-9-10-3-1-4-11(7-10)16(19)20/h1-7H,8-9H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVCMSLKQZXOED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC(=O)CNC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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